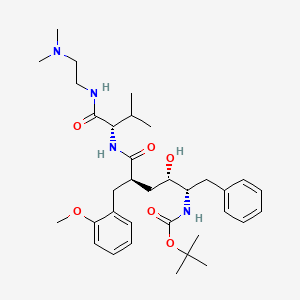
oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethoxy group: This step often involves nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Attachment of the pyridine moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives.
Final coupling with oxalic acid: This step involves the formation of an imine bond with oxalic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The pyridine moiety can be involved in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts, base (e.g., potassium carbonate).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Coupling: Formation of extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the pyridine moiety can interact with metal ions in enzyme active sites, while the sulfinyl group can form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-pyridin-4-ylsulfinylethyl)-6-methoxy-1,3-benzothiazol-2-imine: Similar structure but lacks the trifluoromethoxy group.
3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethyl)-1,3-benzothiazol-2-imine: Similar structure but has a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
Oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine is unique due to the presence of both the trifluoromethoxy group and the sulfinyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
130997-76-1 |
|---|---|
Molekularformel |
C17H14F3N3O6S2 |
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H12F3N3O2S2.C2H2O4/c16-15(17,18)23-10-1-2-12-13(9-10)24-14(19)21(12)7-8-25(22)11-3-5-20-6-4-11;3-1(4)2(5)6/h1-6,9,19H,7-8H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
OHMDMXOREUOTBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCS(=O)C3=CC=NC=C3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


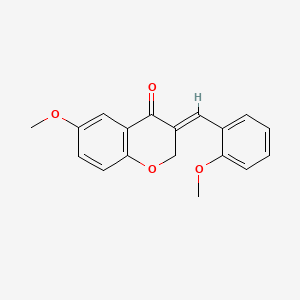
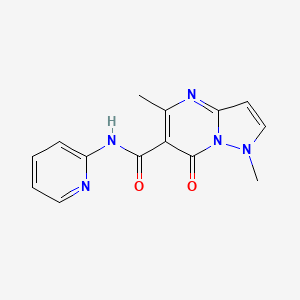
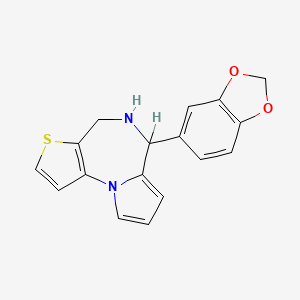
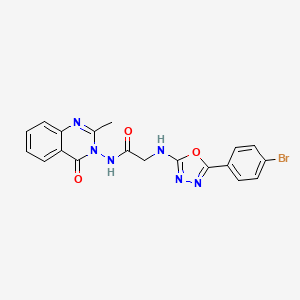

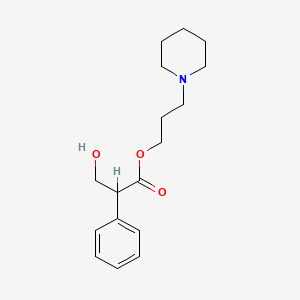

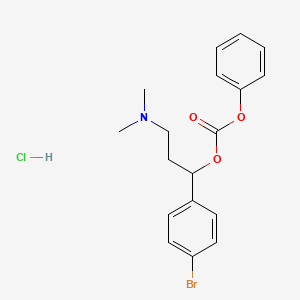
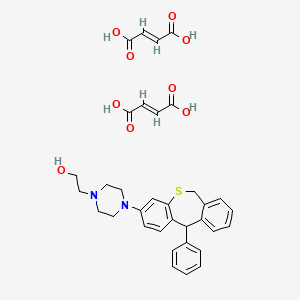
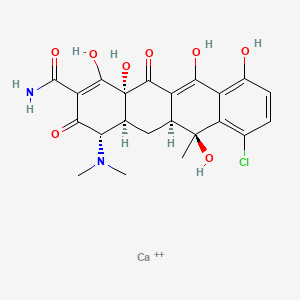
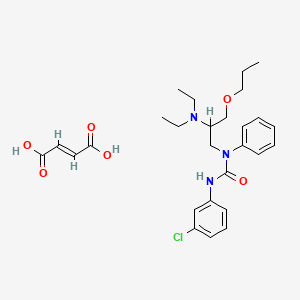
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)
